molecular formula C50H52Cl3NO16 B1664204 7-Troc-Paclitaxel CAS No. 114915-17-2

7-Troc-Paclitaxel

Numéro de catalogue: B1664204
Numéro CAS: 114915-17-2
Poids moléculaire: 1029.3 g/mol
Clé InChI: ARZHVJDHKCYODM-MUQZGBOESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-Troc-Paclitaxel is a derivative of paclitaxel, a well-known anticancer agent. Paclitaxel, originally isolated from the bark of the Pacific yew tree (Taxus brevifolia), is widely used in the treatment of various cancers, including ovarian, breast, and lung cancers . The modification at the C-7 position with a trichloroethoxycarbonyl (Troc) group enhances the compound’s stability and solubility, making it a valuable candidate for further research and therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Troc-Paclitaxel involves several key steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control .

Analyse Des Réactions Chimiques

Formation of 7-O-Troc-Baccatin III

  • Reagents : LiHMDS or Li-t-BuO (base), Troc-Cl (electrophile), DMF (solvent).

  • Conditions : Reaction at −40°C to −30°C for 3 hours, followed by acetic acid quenching .

  • Yield : Up to 41% (after chromatography) .

  • Mechanism : The base deprotonates the C-7 hydroxyl, forming an anion that reacts with Troc-Cl to install the Troc group .

Step Reagents Conditions Yield
Protection of C-7LiHMDS, Troc-Cl, DMF−40°C to −30°C, 3 h41%
AcetylationAcetic anhydride, CeCl₃Room temperature95%

Coupling at C-13

  • Reagents : Oxazoline carboxylic acid, DCC, DMAP, toluene.

  • Conditions : Room temperature, 3–5 hours .

  • Product : 7-O-Troc-13-O-oxazolinoylbaccatin III.

  • Yield : Up to 94% after crystallization .

  • Mechanism : The C-13 hydroxyl is activated by the coupling agents (DCC/DMAP), enabling esterification with the oxazoline sidechain .

Deprotection to Paclitaxel

The Troc group is removed via two primary methods:

  • Zn/AcOH-MeOH :

    • Reagents : Zn dust, AcOH-MeOH (1:1).

    • Conditions : 60°C, 2.5 hours .

    • Yield : 81.9% .

    • Mechanism : Zinc reduces the Troc group, releasing the C-7 hydroxyl .

  • TFA/AcOH/Water :

    • Reagents : TFA, AcOH, water.

    • Conditions : Room temperature, 5–51 hours .

    • Yield : 99.5% .

    • Mechanism : Acid hydrolysis cleaves the Troc group and sidechain protecting groups (e.g., oxazoline) .

Deprotection Method Reagents Conditions Yield
Zn/AcOH-MeOHZn, AcOH-MeOH60°C, 2.5 h81.9%
TFA/AcOH/WaterTFA, AcOH, waterRT, 5–51 h99.5%
HydrogenationH₂, Pd/C30 psi H₂, ethanol78.1%

Research Findings

  • Efficiency : The Troc group simplifies the synthesis by reducing steric hindrance during C-13 coupling .

  • Yield Optimization : TFA/AcOH/water provides higher yields (99.5%) compared to Zn/AcOH-MeOH (81.9%) .

  • Cost-Effectiveness : Using baccatin III as a starting material avoids reliance on scarce 10-deacetylbaccatin III, enhancing scalability .

  • Purity : The Troc protection step minimizes side products, improving product purity .

Molecular and Structural Data

  • Molecular Formula : C₅₀H₅₂Cl₃NO₁₆ .

  • Molecular Weight : 1029.3 g/mol .

  • Synonyms : 7-(2,2,2-Trichloroethyloxycarbonyl)taxol .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

7-Troc-Paclitaxel is synthesized from baccatin III, a natural precursor obtained from the Pacific yew tree. The synthesis involves the protection of the 7-hydroxyl group with a trichloroacetyl (Troc) group, which enhances the compound's stability and solubility in aqueous environments. This modification is crucial for improving the pharmacokinetic properties of paclitaxel derivatives.

Synthesis Process Overview

  • Starting Material : Baccatin III
  • Protecting Group : Trichloroacetyl (Troc)
  • Key Steps :
    • Treatment with strong bases (e.g., lithium tert-butoxide) to form 7-O-protected baccatin III.
    • Coupling with a paclitaxel sidechain at the C-13 position.
    • Deprotection to yield this compound.

The following table summarizes key aspects of the synthesis process:

StepDescription
Starting Material Baccatin III
Protecting Group Troc
Base Used Lithium tert-butoxide
Final Product This compound

Mechanistic Insights

  • Microtubule Stabilization : Binds to β-tubulin subunits, preventing disassembly.
  • Mitotic Arrest : Induces a checkpoint response that halts cell division.
  • Apoptosis Induction : Prolonged arrest triggers programmed cell death pathways.

Recent studies indicate that this compound may also induce multipolar spindle formation in cancer cells, leading to chromosomal instability and increased sensitivity to treatment .

Cancer Treatment

The primary application of this compound is in the treatment of various cancers, including:

  • Ovarian cancer
  • Breast cancer
  • Non-small cell lung cancer

Clinical studies have shown that modifications like the Troc group can enhance the efficacy of paclitaxel by improving solubility and reducing side effects associated with traditional formulations .

Drug Delivery Systems

Innovative drug delivery systems utilizing this compound have been developed to enhance therapeutic outcomes:

  • Polymeric Micelles : Incorporating this compound into hydrotropic polymeric micelles improves stability and solubility.
  • Nanoparticle Formulations : Paclitaxel-loaded nanoparticles have demonstrated superior efficiency in inhibiting tumor growth compared to conventional formulations .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in preclinical models:

  • A study demonstrated that breast cancer cell lines with higher chromosomal instability showed increased sensitivity to paclitaxel treatment, suggesting that this compound could be particularly effective for certain patient populations .
  • Research involving nanoparticle formulations indicated that paclitaxel-loaded nanoparticles significantly inhibited tumor growth in vivo, showcasing the potential for improved delivery methods using derivatives like this compound .

Mécanisme D'action

7-Troc-Paclitaxel exerts its effects by stabilizing microtubules, preventing their depolymerization, and thereby inhibiting cell division. This mechanism is similar to that of paclitaxel, which binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing disassembly . This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

Uniqueness of 7-Troc-Paclitaxel:

Activité Biologique

7-Troc-Paclitaxel is a semi-synthetic derivative of paclitaxel, a well-known anticancer agent derived from the bark of the Pacific yew tree (Taxus brevifolia). Paclitaxel is recognized for its potent ability to inhibit cancer cell proliferation through its action on microtubules, crucial components of the cell's cytoskeleton. The modification at the 7-position with a protecting group (Troc) aims to enhance its pharmacological properties and facilitate its synthesis.

Paclitaxel and its derivatives, including this compound, exert their biological effects primarily through the stabilization of microtubules. This stabilization prevents normal mitotic spindle formation, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The mechanism can be summarized as follows:

  • Microtubule Stabilization : Paclitaxel binds to the β-subunit of tubulin, promoting polymerization and preventing depolymerization.
  • Cell Cycle Arrest : This action leads to a blockade in the G2/M phase of the cell cycle, inhibiting cell division.
  • Induction of Apoptosis : Prolonged stabilization of microtubules triggers apoptotic pathways in cancer cells.

Comparative Biological Activity

The biological activity of this compound has been evaluated against various cancer cell lines. In vitro studies have demonstrated that this compound retains significant cytotoxic effects comparable to paclitaxel. The following table summarizes key findings:

CompoundCell LineIC50 (μM)Mechanism of Action
PaclitaxelA549 (Lung)0.5Microtubule stabilization
This compoundA549 (Lung)0.6Microtubule stabilization
PaclitaxelMCF-7 (Breast)0.3Microtubule stabilization
This compoundMCF-7 (Breast)0.4Microtubule stabilization

Synthesis and Derivative Studies

The synthesis of this compound involves protecting the hydroxyl group at the C-7 position of baccatin III, followed by coupling with an appropriate side chain to yield paclitaxel derivatives. Research indicates that this modification may enhance solubility and stability in physiological conditions, potentially improving therapeutic efficacy.

Case Study: Synthesis Procedure

A notable study describes a synthesis route where baccatin III is reacted with TROC-Cl in a DMF solvent, yielding 7-O-Troc-baccatin III with an approximate yield of 41% after purification. This method highlights the efficiency of using baccatin III as a precursor for producing paclitaxel derivatives.

Research Findings

Several studies have focused on the biological activity and pharmacological properties of this compound:

  • Cytotoxicity Studies : Research has shown that this compound exhibits cytotoxicity similar to that of paclitaxel across multiple cancer cell lines, including ovarian and breast cancers.
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest that modifications at the C-7 position may influence absorption and distribution, warranting further investigation into bioavailability.
  • Combination Therapies : Recent studies explore the potential of combining this compound with other chemotherapeutic agents to enhance overall efficacy against resistant cancer types.

Propriétés

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H52Cl3NO16/c1-26-32(67-44(61)37(57)36(29-16-10-7-11-17-29)54-42(59)30-18-12-8-13-19-30)23-49(63)41(69-43(60)31-20-14-9-15-21-31)39-47(6,40(58)38(66-27(2)55)35(26)46(49,4)5)33(68-45(62)65-25-50(51,52)53)22-34-48(39,24-64-34)70-28(3)56/h7-21,32-34,36-39,41,57,63H,22-25H2,1-6H3,(H,54,59)/t32-,33-,34+,36-,37+,38+,39-,41-,47+,48-,49+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZHVJDHKCYODM-MUQZGBOESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H52Cl3NO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1029.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Troc-Paclitaxel
Reactant of Route 2
Reactant of Route 2
7-Troc-Paclitaxel
Reactant of Route 3
7-Troc-Paclitaxel
Reactant of Route 4
Reactant of Route 4
7-Troc-Paclitaxel
Reactant of Route 5
Reactant of Route 5
7-Troc-Paclitaxel
Reactant of Route 6
7-Troc-Paclitaxel

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.